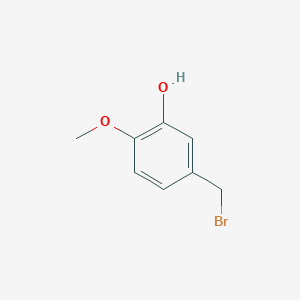![molecular formula C11H6F3NO4 B13587125 5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13587125.png)
5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
Vorbereitungsmethoden
The synthesis of 5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid typically involves the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste generation . Industrial production methods may involve the use of microwave irradiation to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common reagents and conditions used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various bases and acids . The major products formed from these reactions are typically substituted isoxazoles with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes and pathways involved in bacterial replication . The compound’s anticancer properties are linked to its ability to interfere with cell division and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid can be compared with other isoxazole derivatives such as:
5-Phenyl-3-isoxazolecarboxylic Acid: Known for its anti-tuberculosis activity.
5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid: Used in various chemical syntheses and biological studies.
5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid: Explored for its potential in medicinal chemistry.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H6F3NO4 |
|---|---|
Molekulargewicht |
273.16 g/mol |
IUPAC-Name |
5-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)18-7-3-1-2-6(4-7)9-5-8(10(16)17)15-19-9/h1-5H,(H,16,17) |
InChI-Schlüssel |
AOKLLQXVWTUOCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)

![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)


![tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis](/img/structure/B13587076.png)





![1-Azaspiro[4.4]nonan-3-ol](/img/structure/B13587113.png)

